N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and an indole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with furan-2-ylmethanamine. This reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the final product with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide: Known for its metal-chelating properties and biological activities.
Furan-2-ylmethyl furan-2-carboxylate: Used in the synthesis of bio-based materials.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Studied for its effects on synaptic transmission.
Uniqueness
N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is unique due to its dual presence of furan and indole rings, which confer a combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such structural motifs are valuable for drug development.
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c1-10-4-5-13-11(7-10)8-14(17-13)15(18)16-9-12-3-2-6-19-12/h2-8,17H,9H2,1H3,(H,16,18) |
InChI Key |
MFUNSTKCWACMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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